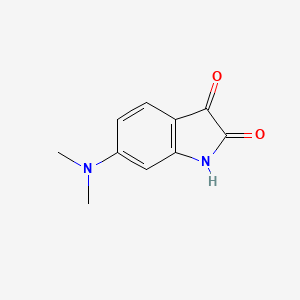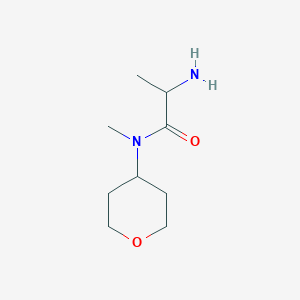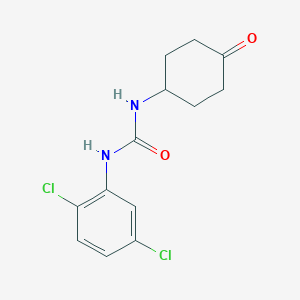
3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea
Overview
Description
3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea, also known as DCOU, is a synthetic compound commonly used in scientific research. It is a cyclic urea derivative that has been studied for its biochemical and physiological properties. DCOU has been used in the synthesis of organic compounds, as a ligand in biochemistry, and as a reagent in laboratory experiments.
Scientific Research Applications
Electro-Fenton Degradation
A study on the degradation of antimicrobials triclosan and triclocarban by electro-Fenton systems reveals the potential of dichlorophenyl urea compounds in environmental remediation processes. These systems utilize hydroxyl radicals produced on the anode surface from water oxidation and in the medium by Fenton's reaction, showcasing the effectiveness of such compounds in removing persistent organic pollutants from water (Sirés et al., 2007).
Analytical Detection in Aquatic Samples
Research demonstrates the use of liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) for analyzing triclocarban, a dichlorophenyl urea pesticide, in aquatic environments. This highlights the compound's relevance in monitoring environmental pollutants and stresses the importance of sensitive, selective analytical techniques for their detection (Halden & Paull, 2004).
Insecticide Action Mechanism
A study on 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogs reveals a novel class of insecticides that interfere with cuticle deposition in various insect species. This suggests the potential of dichlorophenyl urea compounds in developing safe insecticides with unique modes of action, providing a basis for future pest control strategies (Mulder & Gijswijt, 1973).
Corrosion Inhibition
Research into 1,3,5-triazinyl urea derivatives indicates that dichlorophenyl urea compounds can serve as effective corrosion inhibitors for mild steel in acidic environments. These findings are crucial for industrial applications, where corrosion resistance is vital for maintaining the integrity of metal structures and components (Mistry et al., 2011).
Chitin Synthesis Inhibition
The biochemical mode of action of diflubenzuron, a dichlorophenyl urea compound, illustrates its insecticidal effect through the inhibition of chitin synthesis in insect larvae. Such insights are essential for the development of targeted pest management strategies that minimize environmental impact (Deul et al., 1978).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-oxocyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-8-1-6-11(15)12(7-8)17-13(19)16-9-2-4-10(18)5-3-9/h1,6-7,9H,2-5H2,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWKLZQDKMXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




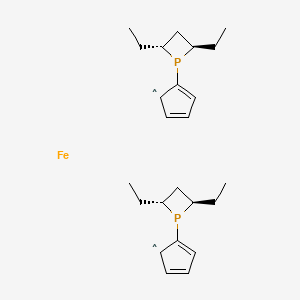




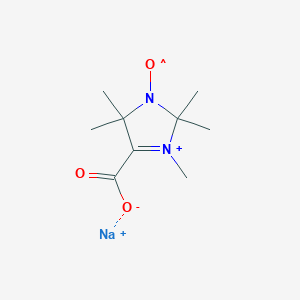
![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)
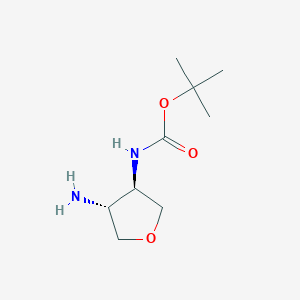

![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)
